Empagliflozin, chemically known as (2R, 3S, 4S, 5R, 6S)-empagliflozin, is a medication primarily used in the management of type 2 diabetes mellitus. It belongs to the class of sodium-glucose co-transporter-2 inhibitors, which function by inhibiting the reabsorption of glucose in the kidneys, leading to increased glucose excretion in urine. This mechanism helps lower blood glucose levels independently of insulin action. Empagliflozin was first approved by the U.S. Food and Drug Administration in 2014 and has since been recognized for its cardiovascular benefits in diabetic patients .
The synthesis of empagliflozin involves multiple steps that utilize specific reagents and conditions to ensure the formation of the desired stereoisomer. The process typically begins with the formation of a glucopyranosyl moiety followed by the introduction of a tetrahydrofuran substituent.
Key steps in the synthesis include:
Empagliflozin has a complex molecular structure characterized by multiple stereogenic centers. Its molecular formula is with a molecular weight of approximately 450.91 g/mol.
Empagliflozin primarily undergoes glucuronidation as its metabolic pathway, which involves conjugation with glucuronic acid catalyzed by uridine 5'-diphospho-glucuronosyltransferases (UGTs). This process results in three main metabolites: 2-O-, 3-O-, and 6-O-glucuronides.
The metabolic stability of empagliflozin is significant as it shows minimal degradation under normal physiological conditions. Its elimination routes include approximately 41.2% excreted via feces and 54.4% via urine, predominantly as unchanged drug .
Empagliflozin operates by selectively inhibiting sodium-glucose co-transporter-2 located in the proximal tubules of the kidneys. This inhibition leads to:
The glucose-lowering effect is independent of insulin secretion and action, making it particularly useful for patients with varying degrees of β-cell function .
Empagliflozin is stable under normal conditions but can degrade at extreme pH levels or in the presence of strong oxidants .
Empagliflozin is primarily utilized for:
Furthermore, ongoing research continues to explore additional therapeutic uses beyond diabetes management, including potential benefits in chronic kidney disease .
The evolution of sodium-glucose cotransporter 2 (SGLT2) inhibitors began with phlorizin (2), a natural O-glucoside isolated from apple tree bark in 1835. Despite demonstrating significant glycosuric effects, phlorizin faced clinical limitations due to poor oral bioavailability, rapid degradation by β-glucosidases, and non-selective inhibition of both SGLT1 and SGLT2 transporters, leading to gastrointestinal side effects like diarrhea and dehydration [9]. This spurred medicinal chemists to develop hydrolytically stable C-aryl glucosides. Key breakthroughs included:
Table 1: Evolution of SGLT2 Inhibitor Selectivity
Compound | SGLT2 IC₅₀ (nM) | SGLT1 IC₅₀ (nM) | Selectivity Ratio (SGLT2:SGLT1) |
---|---|---|---|
Phlorizin | 11–35 | 150–420 | ~1:14 |
Canagliflozin | 2.7 | 710 | ~1:263 |
Dapagliflozin | 1.2 | 1,400 | ~1:1,167 |
Empagliflozin | 3.1 | 8,300 | ~1:2,677 |
The tetrahydrofuran-3-yloxy-benzyl substituent in empagliflozin represented a critical advancement, balancing potency, metabolic stability, and selectivity [9].
Empagliflozin ((2R,3S,4S,5R,6S)-2-(4-chloro-3-(4-(tetrahydrofuran-3-yloxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol) contains five chiral centers, necessitating precise stereocontrol during synthesis. The six-step route involves:
Table 2: Key Chiral Resolution Methods for Empagliflozin Intermediates
Intermediate | Resolution Method | Chiral Selector | Enantiomeric Excess (%) | Yield (%) |
---|---|---|---|---|
Tetrahydrofuran-3-ol | Enzymatic kinetic resolution | Lipase B (Candida antarctica) | >99.5 | 35–40 |
Benzyl-protected aglycone | Diastereomeric salt formation | L-DBTA* | 99.2 | 42 |
*L-Di-p-toluoyl-tartaric acid
Absolute configuration confirmation employed X-ray crystallography and Density Functional Theory (DFT)-assisted Electronic Circular Dichroism (ECD) spectroscopy [2]. Computational modeling optimized bond lengths and angles to match empirical crystal structures within 0.01 Å and 1° deviations.
Empagliflozin exhibits low aqueous solubility (pH 1–7.4) as a crystalline solid. To enhance bioavailability, amorphous solid dispersions (ASDs) were developed, presenting unique characterization challenges:
Table 3: Stability of Empagliflozin Amorphous Solid Dispersions
Polymer Carrier | Drug Loading (%) | Tg (°C) | Recrystallization Onset (40°C/75% RH) | Dissolution Enhancement (vs. crystalline) |
---|---|---|---|---|
PVP K29 | 30 | 125 | >180 days | 4.2-fold |
PAA | 25 | 142 | >210 days | 3.8-fold |
Eudragit® S 100 | 40 | 98 | 90 days | 3.0-fold |
The tetrahydrofuran-3-yloxy benzyl group is pivotal for empagliflozin’s potency and selectivity. SAR insights include:
DFT calculations (B3LYP/6-311G(d,p)) reveal the tetrahydrofuran ring adopts a twist-boat conformation, positioning its oxygen for optimal polar interactions. Hirshfeld surface analysis confirms the importance of C-H···O and C-H···Cl contacts in crystal packing, influencing dissolution kinetics [2].
Table 4: Key Empagliflozin Analogues and SGLT2 Inhibition
Modification Site | Structural Change | SGLT2 IC₅₀ (nM) | Selectivity (vs. SGLT1) |
---|---|---|---|
Tetrahydrofuran-3-yloxy (Empagliflozin) | None (reference) | 3.1 | >2,500-fold |
Distal phenyl ring | Replacement with cyclohexyl | 42.7 | 320-fold |
Chlorine position | Ortho to glucoside | 18.9 | 1,140-fold |
Tetrahydrofuran stereochemistry | (R)-enantiomer | 155.0 | 86-fold |
CAS No.: 463-57-0
CAS No.: 143488-44-2
CAS No.: 326616-08-4
CAS No.: 548-74-3
CAS No.: 63732-19-4
CAS No.: